Mesitylglyoxal
Übersicht
Beschreibung
Methylglyoxal (MGO) is an organic compound with the formula CH3C(O)CHO. It is a reduced derivative of pyruvic acid and is a reactive compound that is implicated in the biology of diabetes . MGO is produced industrially by degradation of carbohydrates using overexpressed methylglyoxal synthase .
Synthesis Analysis
Methylglyoxal is primarily synthesized through non-enzymatic reactions as a by-product of various metabolic pathways including carbohydrate, protein, and fatty acid metabolism . It is also produced industrially by degradation of carbohydrates using overexpressed methylglyoxal synthase .Molecular Structure Analysis
Methylglyoxal has two carbonyl groups, an aldehyde and a ketone. In the presence of water, it exists as hydrates and oligomers .Chemical Reactions Analysis
Methylglyoxal is a highly reactive 2-oxoaldehyde by-product of glycolysis. It is able to react irreversibly and nonenzymatically with proteins, forming advanced glycation end products (MG-AGEs) .Physical And Chemical Properties Analysis
Methylglyoxal is a yellow liquid with a molar mass of 72.063 g·mol −1. It has a density of 1.046 g/cm 3, a melting point of 25 °C, and a boiling point of 72 °C .Wissenschaftliche Forschungsanwendungen
Hypertension and Cardiovascular Health
Research has indicated that Methylglyoxal, a compound related to Mesitylglyoxal, plays a role in the development of hypertension. A study by (Wang et al., 2008) demonstrated that increased Methylglyoxal levels are associated with hypertension, particularly in diabetes. The study found that the scavenging of Methylglyoxal in rats attenuated the development of hypertension, suggesting its potential role in cardiovascular health.
Anticancer Properties
Mesitylglyoxal has been investigated for its potential anticancer activities. A study by (Iyer et al., 2010) explored the anticancer activities of digitoxin derivatives and found that these compounds, which are related to Mesitylglyoxal, exhibit cytotoxicity toward human cancer cell lines. This indicates a potential application of Mesitylglyoxal-related compounds in cancer therapy.
Diabetes and Metabolic Disorders
Mesitylglyoxal has been extensively studied in the context of diabetes and metabolic disorders. For instance, (Rees & Alcolado, 2005) discussed the use of animal models in diabetes research, where Methylglyoxal, a compound structurally similar to Mesitylglyoxal, plays a significant role in the pathogenesis of diabetes complications. Another study by (Oya et al., 1999) investigated the modification of proteins by Methylglyoxal in diabetic conditions, further highlighting the relevance of Mesitylglyoxal in diabetes research.
Bone Health
Mesitylglyoxal's impact on bone health, particularly in the context of diabetes, has been explored. (Suh et al., 2018) studied the effects of Methylglyoxal on osteoclast differentiation, indicating its potential role in bone defects associated with diabetes.
Insulin Resistance and Hypertension
A study by (Guo et al., 2009) revealed that Methylglyoxal could directly induce insulin resistance and salt sensitivity in rats, suggesting its importance in the study of diabetes and hypertension.
Oxidative Stress and Vascular Health
Research by (Wu, 2005) investigated the pro-oxidant role of Methylglyoxal in vascular health, particularly focusing on its effects on smooth muscle cells in the arteries.
Eigenschaften
IUPAC Name |
2-oxo-2-(2,4,6-trimethylphenyl)acetaldehyde | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2/c1-7-4-8(2)11(9(3)5-7)10(13)6-12/h4-6H,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZNXUVPRAIQAKY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C(=O)C=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70176721 | |
Record name | Mesitylglyoxal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70176721 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Mesitylglyoxal | |
CAS RN |
22185-97-3 | |
Record name | Mesitylglyoxal | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022185973 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Glyoxal, mesityl- | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81589 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Mesitylglyoxal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70176721 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.